molecular formula C12H16Br2O B8366247 2,4-Dibromo-beta-butylbenzeneethanol

2,4-Dibromo-beta-butylbenzeneethanol

Cat. No. B8366247
M. Wt: 336.06 g/mol
InChI Key: KECYNHJEJQMNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598085

Procedure details

A mixture of 16.5 parts of methyl 2,4-dibromo-α-butylbenzeneacetate, 11.5 parts of lithium iodide dihydrate and 180 parts of acetonitrile is stirred till all solid enters solution. Then there are added portionwise 3.6 parts of sodium borohydride. Upon completion, the whole is heated to reflux and stirring is continued overnight at reflux temperature. After cooling, the reaction mixture is acidified with a diluted hydrochloric acid solution and poured onto water. The product is extracted with 2,2'-oxybispropane. The extract is washed with water, dried, filtered and evaporated, yielding 15 parts (100%) of 2,4-dibromo-β-butylbenzeneethanol as a residue.
[Compound]
Name
16.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2,4-dibromo-α-butylbenzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:14][CH2:15][CH2:16][CH3:17])[C:10](OC)=[O:11].O.O.[I-].[Li+].[BH4-].[Na+].Cl>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][OH:11] |f:1.2.3.4,5.6|

Inputs

Step One
Name
16.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 2,4-dibromo-α-butylbenzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)C(C(=O)OC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[I-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred till all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 2,2'-oxybispropane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Br)C(CO)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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